molecular formula C19H19N3OS B2677842 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide CAS No. 1207025-24-8

2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

Cat. No.: B2677842
CAS No.: 1207025-24-8
M. Wt: 337.44
InChI Key: XOGKGCPHZNIJSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((1-Ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic organic compound featuring a distinct molecular architecture that combines an imidazole core, a phenylacetamide chain, and a thioether linker. This structure integrates several pharmacologically significant motifs, making it a valuable scaffold for chemical biology and drug discovery research. The compound is of particular interest in the development of novel therapeutic agents due to the established biological importance of its constituent parts. The core 1,3-diazole (imidazole) ring is a privileged structure in medicinal chemistry, known for its presence in a wide array of bioactive molecules and commercial drugs with activities including antibacterial, antifungal, antitumor, and antiulcer properties . The incorporation of a sulfur-containing thioether bridge, as seen in this molecule, is a common strategy in medicinal chemistry to modulate the compound's electronic properties, metabolic stability, and binding affinity to biological targets. Research on structurally similar compounds, such as pyrazole-based thioethers, has demonstrated their potential as inhibitors of bacterial enzymes, suggesting a possible mechanism of action for this class of molecules through targeted enzyme inhibition . Furthermore, the phenylacetamide moiety is a recognized functional group in various active compounds, contributing to the molecule's overall pharmacophore profile . This compound is supplied for research applications only, with primary utility in early-stage investigative biology. Potential research directions include screening for antimicrobial activity against Gram-positive and Gram-negative bacteria, evaluation of antiproliferative effects in cancer cell lines, and mechanistically studies as an enzyme inhibitor. Researchers can utilize this chemical as a key intermediate for further structural hybridization or as a probe to study structure-activity relationships (SAR) in the development of new heterocyclic active compounds . Please be advised: This product is intended for research purposes in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

2-(1-ethyl-5-phenylimidazol-2-yl)sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3OS/c1-2-22-17(15-9-5-3-6-10-15)13-20-19(22)24-14-18(23)21-16-11-7-4-8-12-16/h3-13H,2,14H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOGKGCPHZNIJSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves the reaction of 1-ethyl-5-phenyl-1H-imidazole-2-thiol with N-phenylacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purities. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more cost-effective and consistent.

Chemical Reactions Analysis

Types of Reactions

2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The imidazole ring can be reduced under specific conditions to form a dihydroimidazole derivative.

    Substitution: The phenylacetamide moiety can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydroimidazole derivatives.

    Substitution: Various substituted phenylacetamide derivatives, depending on the nucleophile used.

Scientific Research Applications

Synthetic Route Overview

StepReaction TypeKey Reagents
1Formation of Imidazole RingGlyoxal, Formaldehyde, Amine
2Introduction of Thioether LinkageThiol compound, Base
3Attachment of AcetamideAcetamide, Base

The biological activity of 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is attributed to its unique structural components. Research indicates that imidazole derivatives can interact with various biological targets, including enzymes and receptors.

Potential Activities:

  • Antimicrobial Properties : Studies have shown that imidazole derivatives exhibit antimicrobial activity against various pathogens, including bacteria and fungi.
  • Anticancer Activity : Some derivatives have demonstrated cytotoxic effects on human cancer cell lines, suggesting potential as anticancer agents.
  • Antitubercular Activity : In vitro studies indicate effectiveness against Mycobacterium tuberculosis, showcasing its potential in treating tuberculosis.

Case Studies

Several studies have evaluated the pharmacological properties of imidazole derivatives similar to this compound:

  • Antimicrobial Evaluation : A study synthesized a series of imidazole derivatives and tested them against various microbial strains. The results indicated significant inhibition zones and minimum inhibitory concentrations (MICs) for several compounds .
    Compound NameZone of Inhibition (mm)MIC (µg/mL)
    Compound A1532
    Compound B2016
  • Cytotoxicity Tests : Another study assessed the cytotoxic effects of imidazole derivatives on HepG2 and MDA-MB-231 cancer cell lines, revealing promising results with IC50 values indicating effective growth inhibition .
    Compound NameIC50 (µM)
    Compound C10
    Compound D25
  • Antitubercular Activity : A series of benzimidazole derivatives were evaluated for their activity against Mycobacterium tuberculosis. The study highlighted several compounds that showed both in vitro and in vivo efficacy .

Mechanism of Action

The mechanism of action of 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions in the active site of enzymes, inhibiting their activity. Additionally, the phenylacetamide moiety can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Imidazole/Benzimidazole-Based Analogs

Compound 20 : 2-((4-(4-Bromophenyl)-1H-Imidazol-2-yl)thio)-N-Phenylacetamide
  • Structural Differences : Replaces the 1-ethyl-5-phenyl substitution with a 4-bromophenyl group on the imidazole ring.
  • Synthesis : Synthesized via a nucleophilic substitution reaction (General Method A) with 89% yield, demonstrating high efficiency .
  • Activity: Not explicitly reported, but bromophenyl substitutions are often associated with enhanced lipophilicity and target binding.
Compound W1 : 3-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-Dinitrophenyl)benzamide
  • Structural Differences : Incorporates a benzimidazole core and a 2,4-dinitrophenylacetamide group.
  • Activity : Exhibits antimicrobial and anticancer properties, attributed to the electron-withdrawing nitro groups enhancing reactivity .

Heterocyclic Substituent Variations

Compounds 9a–9e : Phenoxymethyl-Triazole-Thiazole Derivatives
  • Structural Differences : Replace the imidazole-thioether with triazole-thiazole systems linked to benzodiazole groups.
  • Synthesis : Synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), with yields >80% .
  • Activity : Molecular docking studies suggest strong binding to enzyme active sites (e.g., α-glucosidase), comparable to acarbose .
Pyrazole-Thiophene Derivatives
  • Example: 2-Cyano-N-(4-(1-Methyl-1H-Benzo[d]imidazol-2-yl)-3-(Methylthio)-1-Phenyl-1H-Pyrazol-5-yl)acetamide
  • Structural Differences: Features a pyrazole ring fused with benzimidazole and cyanoacetamide.
  • Reactivity : Serves as a precursor for synthesizing thiazole, thiadiazole, and thiophene derivatives, highlighting versatile reactivity .

Acetamide Modifications

Diarylpyrimidine Derivatives : 2-(4,6-Diphenylpyrimidin-2-ylamino)-N-Phenylacetamide
  • Structural Differences: Replaces the imidazole-thioether with a diphenylpyrimidine-amino group.
  • Activity : Acts as a reverse transcriptase inhibitor, leveraging diarylpyrimidine’s (DAPY) horseshoe-shaped binding to viral enzymes .
Triazole-Thioacetic Acid Esters : 2-((5-(2,4-Dimethoxyphenyl)-3H-1,2,4-Triazol-3-yl)thio)acetic Acid Derivatives
  • Structural Differences : Substitutes imidazole with triazole and introduces methoxy groups.
  • Properties : Predicted low acute toxicity (LD₅₀ > 5000 mg/kg) via computational models, contrasting with halogenated analogs’ higher toxicity .

Data Tables

Key Findings

Synthetic Efficiency : Halogenated analogs (e.g., Compound 20) achieve higher yields (>85%) compared to nitro-substituted derivatives (75% for W1) .

Activity Trends: Bulky substituents (e.g., bromophenyl in 9c) enhance enzyme inhibition, while electron-withdrawing groups (e.g., NO₂ in W1) improve antimicrobial activity .

Toxicity : Methoxy and triazole groups reduce toxicity compared to halogenated or nitro-substituted analogs .

Biological Activity

Overview

2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is a compound characterized by its unique imidazole structure, which is known for its potential biological activities, particularly in medicinal chemistry. This compound has garnered attention due to its interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The molecular formula for this compound is C17H18N4O2SC_{17}H_{18}N_{4}O_{2}S, with a molecular weight of approximately 342.4 g/mol. The compound features an imidazole ring, which plays a critical role in its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The imidazole ring can chelate metal ions in the active sites of enzymes, inhibiting their function. This mechanism is crucial for compounds designed to target bacterial enzymes or other critical biological pathways.
  • Receptor Binding : The phenylacetamide moiety enhances binding affinity to hydrophobic pockets in proteins, facilitating interaction with various receptors involved in signaling pathways.

Antimicrobial Properties

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial activity. For instance, a study evaluated several derivatives for their minimum inhibitory concentration (MIC) against various pathogens:

CompoundMIC (μg/mL)Activity
7b0.22 - 0.25Most active against Staphylococcus aureus
4aNot specifiedEffective against multiple strains
5aNot specifiedModerate activity observed

These derivatives not only inhibited bacterial growth but also demonstrated significant antibiofilm activity, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm formation .

Cytotoxicity and Selectivity

In terms of cytotoxicity, these compounds exhibited low hemolytic activity, indicating a favorable safety profile. Hemolytic assays showed % lysis ranging from 3.23% to 15.22%, significantly lower than the control (Triton X-100). Additionally, the compounds had IC50 values greater than 60 μM, suggesting non-cytotoxic effects on human cells .

Study on Antimicrobial Activity

In a comprehensive study published in ACS Omega, the antimicrobial efficacy of various derivatives was assessed through time-kill assays and biofilm inhibition tests. The results indicated that compound 7b not only inhibited bacterial growth effectively but also reduced biofilm formation significantly, demonstrating potential as a therapeutic agent against resistant strains of bacteria .

Inhibition of Enzymatic Activity

Another research highlighted the compound's role as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), two critical enzymes involved in bacterial DNA replication and folate metabolism:

Target EnzymeIC50 Range (μM)
DNA Gyrase12.27 - 31.64
Dihydrofolate Reductase0.52 - 2.67

These findings indicate that the compound could be pivotal in developing new antibacterial therapies targeting these essential enzymes .

Q & A

Q. What are the standard synthetic routes for 2-((1-ethyl-5-phenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide, and how are critical reaction parameters optimized?

The synthesis typically involves multi-step pathways:

  • Step 1: Formation of the imidazole core via cyclization reactions using aldehydes and thiourea derivatives under acidic conditions.
  • Step 2: Introduction of the ethyl and phenyl substituents via alkylation or aryl substitution reactions.
  • Step 3: Thioether linkage formation between the imidazole and acetamide moieties using nucleophilic substitution (e.g., NaSH or thiourea derivatives).
    Key parameters:
  • Temperature: Controlled between 60–80°C to avoid side reactions (e.g., over-alkylation).
  • Solvent: Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency.
  • Monitoring: Thin-layer chromatography (TLC) and 1H^1H-NMR are used to track intermediate purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral discrepancies resolved?

  • NMR spectroscopy: 1H^1H- and 13C^{13}C-NMR confirm substituent positions and thioether bond formation. Discrepancies in peak splitting (e.g., due to rotamers) are resolved via variable-temperature NMR .
  • Mass spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
  • IR spectroscopy: Identifies functional groups (e.g., C=O at ~1670 cm1^{-1}, C-S at ~600 cm1^{-1}) .

Q. What in vitro assays are recommended for preliminary biological activity screening?

  • Antimicrobial assays: Broth microdilution against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (Escherichia coli) strains, with amphotericin B as a control .
  • Enzyme inhibition: Kinase or protease inhibition assays using fluorogenic substrates. IC50_{50} values are calculated via dose-response curves .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s derivatives?

  • Substituent variation: Replace phenyl/ethyl groups with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess effects on bioactivity.
  • Bioisosteric replacement: Swap the thioether with sulfoxide/sulfone groups to study redox stability and target interactions.
  • Data analysis: Use multivariate regression to correlate substituent properties (Hammett constants, logP) with activity trends .

Q. What computational methods predict this compound’s interaction with biological targets?

  • Molecular docking (AutoDock, Glide): Models binding to enzymes (e.g., kinases) using crystal structures from the PDB. Focus on hydrogen bonding with the acetamide moiety and hydrophobic interactions with the phenyl group .
  • MD simulations (GROMACS): Assess stability of ligand-target complexes over 100 ns trajectories. Key metrics include RMSD and binding free energy (MM-PBSA) .

Q. How can contradictory data on biological activity across studies be resolved?

  • Assay standardization: Control variables like cell line passage number, serum concentration, and incubation time.
  • Metabolic stability: Test compound stability in liver microsomes to rule out false negatives from rapid degradation.
  • Substituent effects: Compare IC50_{50} values of analogs (e.g., halogen vs. methoxy substitutions) to identify activity cliffs .

Q. What strategies mitigate side reactions during synthesis, such as thioether oxidation or imidazole ring decomposition?

  • Inert atmosphere: Use N2_2/Ar to prevent oxidation of the thioether to sulfoxide.
  • Catalyst optimization: Employ Pd/C or CuI for selective cross-coupling reactions.
  • Low-temperature workup: Quench reactions at 0–5°C to stabilize reactive intermediates .

Q. How is crystallographic data (e.g., from SHELX) used to validate molecular structure?

  • Data collection: High-resolution X-ray diffraction (λ = 1.5418 Å) at 100 K.
  • Refinement (SHELXL): Adjust positional/thermal parameters to minimize R-factors (<5%).
  • Validation: Check for missed symmetry (PLATON) and hydrogen-bonding networks .

Data Contradiction Analysis

Q. Why do some studies report high antimicrobial activity while others show negligible effects?

  • Strain variability: Activity against S. aureus (Gram-positive) is often higher due to thicker peptidoglycan layers retaining the compound.
  • Compound solubility: Low aqueous solubility (logP >3) may reduce bioavailability in certain assays. Use DMSO/cosolvent systems ≤1% to avoid cytotoxicity .

Q. How do divergent enzymatic inhibition results arise in kinase assays?

  • ATP concentration: High ATP levels (>1 mM) competitively inhibit compound binding.
  • Allosteric vs. orthosteric binding: Use mutagenesis (e.g., Ala-scanning) to map binding sites and confirm mechanism .

Methodological Optimization

Q. What green chemistry approaches improve synthesis scalability?

  • Microwave-assisted synthesis: Reduces reaction time (30 min vs. 24 h) and improves yield (>85%) via uniform heating .
  • Solvent-free conditions: Eaton’s reagent (P2 _2O5_5/MeSO3 _3H) promotes cyclization without volatile solvents .

Q. How are reaction yields optimized for large-scale production?

  • Catalyst screening: Test Pd(OAc)2_2/Xantphos for Buchwald-Hartwig amidation (yield >90%).
  • Continuous flow reactors: Enhance mixing and heat transfer for exothermic steps (e.g., thioether formation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.